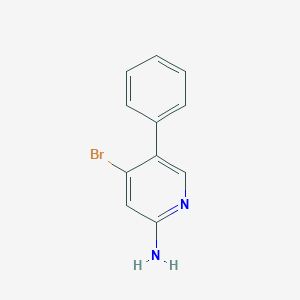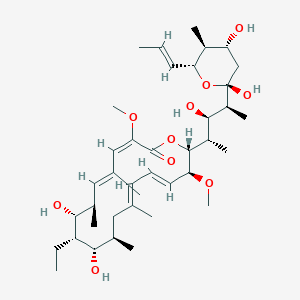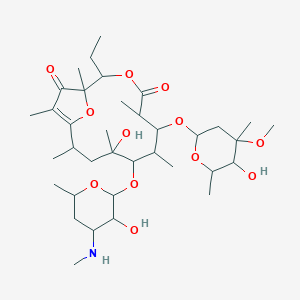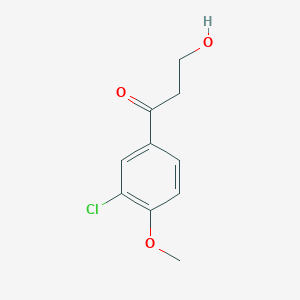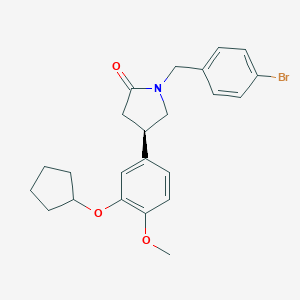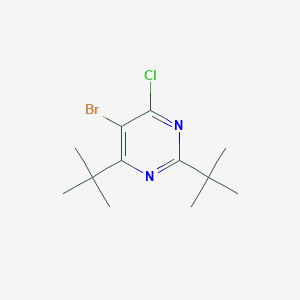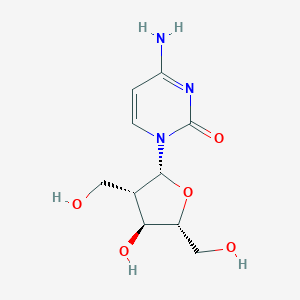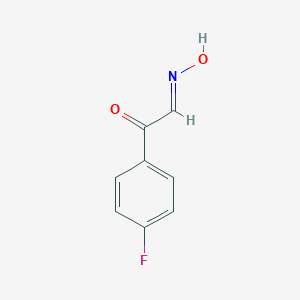
2-Morpholino-4-chloro-6-hydrazinopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Morpholino-4-chloro-6-hydrazinopyrimidine (also known as TH287) is a potent and selective inhibitor of the DNA damage response kinase, checkpoint kinase 1 (CHK1). CHK1 plays a critical role in the DNA damage response pathway, which is essential for maintaining genomic stability and preventing the development of cancer. TH287 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
作用機序
TH287 works by inhibiting CHK1, a kinase that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA, allowing time for the cell to repair the damage before continuing the cell cycle. Inhibiting CHK1 with TH287 disrupts this process, leading to the accumulation of DNA damage and the eventual death of cancer cells.
Biochemical and Physiological Effects:
TH287 has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. Additionally, TH287 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially improving the effectiveness of these treatments.
実験室実験の利点と制限
One advantage of using TH287 in lab experiments is its selectivity for cancer cells with DNA damage, allowing for targeted treatment. However, TH287 has also been shown to have limited efficacy in certain types of cancer cells, highlighting the need for further research to identify potential combination therapies.
将来の方向性
Future research on TH287 could focus on identifying potential combination therapies to improve its efficacy in certain types of cancer cells. Additionally, further preclinical studies could help to better understand the potential side effects and toxicity of TH287, as well as its potential use in combination with other cancer treatments. Ultimately, the development of TH287 as a potential therapeutic agent for cancer treatment could have significant implications for improving patient outcomes and reducing the development of drug resistance.
合成法
The synthesis of TH287 involves the reaction of 2-chloro-4,6-dihyrazinopyrimidine with morpholine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield 2-morpholino-4-chloro-6-hydrazinopyrimidine.
科学的研究の応用
TH287 has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that TH287 can selectively target cancer cells with DNA damage and sensitize them to chemotherapy and radiation therapy. Additionally, TH287 has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells.
特性
分子式 |
C8H12ClN5O |
|---|---|
分子量 |
229.67 g/mol |
IUPAC名 |
(6-chloro-2-morpholin-4-ylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C8H12ClN5O/c9-6-5-7(13-10)12-8(11-6)14-1-3-15-4-2-14/h5H,1-4,10H2,(H,11,12,13) |
InChIキー |
OXYVCVZVOPAOGZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)NN |
正規SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



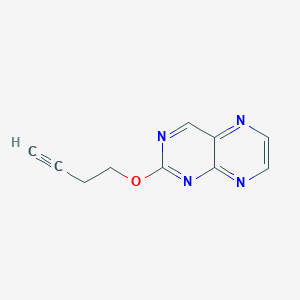

![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)
